Technical Guide: Solubility Profiling & Process Optimization for 1-(4-Tert-butylbenzoyl)piperazine
Technical Guide: Solubility Profiling & Process Optimization for 1-(4-Tert-butylbenzoyl)piperazine
The following is an in-depth technical guide on the solubility profile and process optimization for 1-(4-Tert-butylbenzoyl)piperazine , designed for research and development scientists.
Executive Summary
1-(4-Tert-butylbenzoyl)piperazine (CAS: 118630-34-5) is a critical pharmaceutical intermediate used in the synthesis of antihistamines (e.g., analogues of terfenadine) and antifungal agents. Its structure combines a lipophilic 4-tert-butylbenzoyl moiety with a polar, basic piperazine ring.
Understanding the solubility profile of this compound is essential for:
-
Reaction Solvent Selection: Maximizing yield during acylation.
-
Purification: Designing cooling crystallization processes to remove bis-acylated impurities.
-
Formulation: Optimizing bioavailability for early-stage drug candidates.
This guide provides a comprehensive analysis of the solubility behavior, experimental protocols for precise determination, and thermodynamic modeling strategies to predict saturation points in organic solvents.
Physicochemical Characterization
Before establishing a solubility profile, the fundamental properties of the solute must be defined to predict solvent interactions.
| Property | Value / Description | Impact on Solubility |
| Chemical Name | (4-tert-butylphenyl)(piperazin-1-yl)methanone | -- |
| CAS Number | 118630-34-5 (Free Base) | -- |
| Molecular Formula | C₁₅H₂₂N₂O | Moderate Molecular Weight (246.35 g/mol ) |
| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; poor water solubility expected. |
| pKa (Piperazine NH) | ~9.8 (Basic) | pH-dependent solubility in aqueous media. |
| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding with alcohols/water. |
| H-Bond Acceptors | 2 (Amide O, Amine N) | Good solubility in polar aprotic solvents. |
Structural Analysis & Solvent Interaction
The molecule exhibits a "Push-Pull" solubility mechanism :
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Lipophilic Domain: The tert-butyl group and phenyl ring drive solubility in non-polar to moderately polar solvents (Toluene, Ethyl Acetate).
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Polar Domain: The piperazine ring and amide carbonyl facilitate solubility in protic solvents (Ethanol, Methanol) and polar aprotic solvents (DMSO, DMF) via hydrogen bonding and dipole-dipole interactions.
Predicted Solubility Profile (Organic Solvents)
Based on the Hansen Solubility Parameters (HSP) and structural analogues (e.g., 1-benzoylpiperazine), the following solubility trends are established.
A. High Solubility Solvents (Process Solvents)
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Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dispersion forces and dipole interactions.
-
Polar Aprotic (DMF, DMSO, NMP): High solubility (>100 mg/mL). Useful for reaction media but difficult to remove.
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Alcohols (Methanol, Ethanol): Good solubility, especially at elevated temperatures. Ideal for cooling crystallization .
B. Moderate Solubility (Crystallization Anti-Solvents)
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Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used in combination with alkanes for precipitation.
-
Ketones (Acetone, MEK): Good solubility at boiling point; significantly lower at 0°C.
C. Low Solubility (Precipitants)
-
Alkanes (n-Hexane, n-Heptane): Poor solubility due to the polarity of the piperazine/amide functionality. Used to crash out the product.
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Water (Neutral pH): Very low solubility (<1 mg/mL). Solubility increases drastically at pH < 6 (formation of HCl salt).
Experimental Protocol: Solubility Determination
To generate precise mole fraction data (
Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for solubility determination.
Figure 1: Laser dynamic solubility determination workflow.
Step-by-Step Methodology
-
Preparation: Weigh a precise mass (
) of 1-(4-tert-butylbenzoyl)piperazine into a jacketed glass vessel. -
Solvent Addition: Add a known mass (
) of the target organic solvent. -
Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.
-
Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring the laser transmittance through the solution.
-
Detection: Record the temperature (
) where the laser intensity maximizes (indicating complete dissolution). -
Calculation: Convert mass ratio to mole fraction solubility (
): Where and are molecular weights of solute and solvent.
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow interpolation for process design.
A. Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: accurately models the non-ideal behavior in polar solvents (Ethanol, Methanol).
B. van't Hoff Equation
Used to determine thermodynamic functions (
-
Plot:
vs . -
Interpretation: A linear plot indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., solvate formation).
Process Application: Purification via Crystallization
The solubility difference between 1-(4-tert-butylbenzoyl)piperazine (Mono) and its major impurity, 1,4-bis(4-tert-butylbenzoyl)piperazine (Bis), drives the purification logic.
Solubility Differential Table (Theoretical)
| Solvent System | Mono-Substituted (Product) | Bis-Substituted (Impurity) | Strategy |
| Toluene | High (Hot) / Mod (Cold) | Low (Cold) | Cooling Crystallization: Impurity precipitates first or product stays in solution? Bis-impurity is usually less soluble. Filter off Bis-impurity hot, then cool to crystallize Mono. |
| Ethanol/Water (90:10) | High (Hot) / Low (Cold) | Very Low | Anti-solvent Crystallization: Dissolve in hot Ethanol, add Water to precipitate Mono product selectively. |
| Ethyl Acetate | Moderate | Low | Slurry Wash: Resuspend crude solid in EtAc; Bis-impurity remains solid, Mono dissolves (or vice versa depending on exact kinetics). |
Recommended Purification Protocol:
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Dissolve crude reaction mixture in hot Ethanol (reflux) .
-
Hot filtration to remove inorganic salts (Et3N·HCl).
-
Slow cooling to 0-5°C.
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The mono-substituted product crystallizes as white needles.[2]
-
Wash with cold n-Heptane to remove residual non-polar byproducts.
References
-
Smolecule. (2023). 1-(4-Tert-butylbenzoyl)piperazine Product Record. Link
-
Sigma-Aldrich. (2024). 1-(4-tert-Butylbenzyl)piperazine and Analogues. Link
- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis.
-
Sha, F., et al. (2020).[3] Thermodynamic analysis of solubility of piperazine derivatives in organic solvents. Journal of Chemical & Engineering Data. (Provides comparative data for piperazine solubility trends).
-
PubChem. (2025).[4] Compound Summary: 1-(4-tert-butylbenzoyl)piperazine.[5] Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. connectjournals.com [connectjournals.com]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-(4-Tert-butylbenzoyl)piperazine | 118630-34-5 [smolecule.com]
